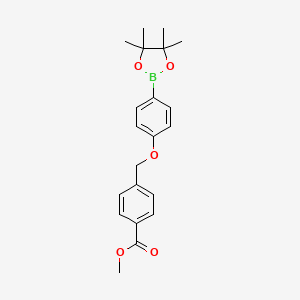![molecular formula C12H13BN2O2 B8083724 [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)
[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid
概要
説明
[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid: is a boronic acid derivative featuring a pyridine ring attached to a phenyl group through an amino methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable pyridine derivative to introduce the pyridinylamino group.
Amination: : The phenylboronic acid is then subjected to amination conditions, often using reagents like ammonia or primary amines, to form the desired boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the boronic acid to its corresponding borate esters or other oxidized forms.
Reduction: : Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.
Substitution: : Substitution reactions can replace the boronic acid group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include borate esters, reduced pyridine derivatives, and various substituted phenylboronic acids.
科学的研究の応用
Chemistry
In chemistry, [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine
Industry
In industry, it is used in the production of materials and chemicals that require boronic acid derivatives for their synthesis.
作用機序
The mechanism by which [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid exerts its effects involves its interaction with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with various receptors, influencing signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: : Similar in structure but lacks the pyridinylamino group.
Pyridine-2-carboxylic Acid: : Contains a pyridine ring but lacks the boronic acid functionality.
Boronic Esters: : Derivatives of boronic acids with ester groups.
Uniqueness
The uniqueness of [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid lies in its combination of the boronic acid group and the pyridinylamino group, which provides distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
[4-[(pyridin-2-ylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8,16-17H,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKSJHGXZQAIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

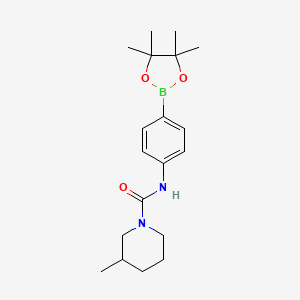
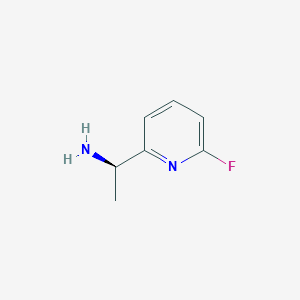
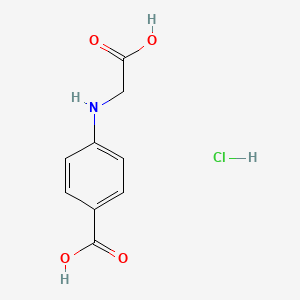
![Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083669.png)

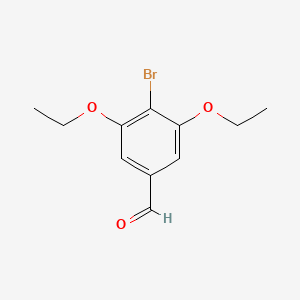

![1,3,2-Dioxaborolane, 2-[3-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083689.png)
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B8083694.png)
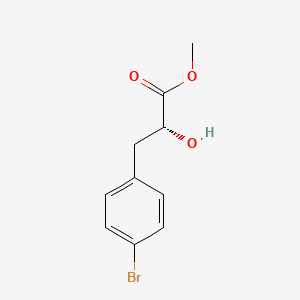
![1-Propanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083704.png)
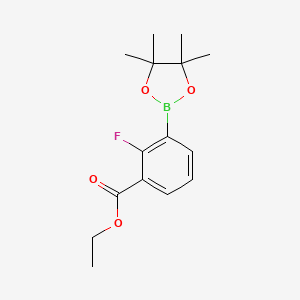
![Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083733.png)
